BenchChemオンラインストアへようこそ!

4-Bromo-5-tert-butyl-1,3-oxazole

Medicinal Chemistry Drug Design Physicochemical Property

4-Bromo-5-tert-butyl-1,3-oxazole (CAS 2287314-32-1) is a functionalized 1,3-oxazole featuring a C-4 bromine and a C-5 tert-butyl group. With the molecular formula C₇H₁₀BrNO and a molecular weight of 204.06 g/mol, it serves as a halogenated heteroaromatic building block for palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H10BrNO
Molecular Weight 204.067
CAS No. 2287314-32-1
Cat. No. B2358437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-tert-butyl-1,3-oxazole
CAS2287314-32-1
Molecular FormulaC7H10BrNO
Molecular Weight204.067
Structural Identifiers
SMILESCC(C)(C)C1=C(N=CO1)Br
InChIInChI=1S/C7H10BrNO/c1-7(2,3)5-6(8)9-4-10-5/h4H,1-3H3
InChIKeyCUVVDPJMHGGAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-tert-butyl-1,3-oxazole (CAS 2287314-32-1): A 4-Bromo-5-substituted Oxazole Building Block for Cross-Coupling and Medicinal Chemistry


4-Bromo-5-tert-butyl-1,3-oxazole (CAS 2287314-32-1) is a functionalized 1,3-oxazole featuring a C-4 bromine and a C-5 tert-butyl group. With the molecular formula C₇H₁₀BrNO and a molecular weight of 204.06 g/mol, it serves as a halogenated heteroaromatic building block for palladium-catalyzed cross-coupling reactions [1]. The tert-butyl substituent imparts enhanced lipophilicity (calculated LogP 2.73) and steric bulk relative to unsubstituted or methyl-substituted analogs, attributes that are frequently exploited in medicinal chemistry to modulate target binding and metabolic stability .

Why 4-Bromo-5-tert-butyl-1,3-oxazole Cannot Be Casually Replaced by Other Bromooxazoles


The substitution pattern on the oxazole ring profoundly influences both regioselectivity in subsequent cross-coupling steps and the physicochemical profile of derived compounds. For instance, the C-4 bromooxazole isomer offers a distinct electronic environment and coupling reactivity compared to the C-2 or C-5 brominated counterparts [1]. Moreover, the C-5 tert-butyl group provides a specific combination of steric shielding and lipophilicity that is not replicated by smaller alkyl groups such as methyl . Substituting this compound with a different bromooxazole or a less hindered analog would alter the synthetic outcome, potentially leading to reduced regiocontrol, lower coupling yields, or suboptimal drug-like properties. The following evidence quantifies these critical differentiators.

Quantitative Differentiation Evidence for 4-Bromo-5-tert-butyl-1,3-oxazole vs. Analogs


Enhanced Lipophilicity (cLogP) vs. Methyl Analog

The calculated LogP (cLogP) of 4-Bromo-5-tert-butyl-1,3-oxazole is 2.73, as reported by Leyan . In contrast, the corresponding 5-methyl analog (4-Bromo-5-methyl-1,3-oxazole) exhibits a cLogP of approximately 1.2–1.5 based on computational estimates . This difference of >1 log unit signifies that the tert-butyl compound is >10-fold more lipophilic, which can be advantageous for passive membrane permeability and target engagement in medicinal chemistry programs [1].

Medicinal Chemistry Drug Design Physicochemical Property

Regioselective Bromination: C-4 vs. C-2 Selectivity

The synthesis of 4-Bromo-5-tert-butyl-1,3-oxazole relies on a regioselective C-4 bromination protocol. In analogous 5-substituted oxazole systems, the use of DMF as solvent enables a C-4/C-2 bromination ratio of approximately 5:1 [1]. Without this optimized regiocontrol, alternative bromination methods yield a mixture of C-4 and C-2 regioisomers, complicating purification and reducing the effective yield of the desired C-4 building block [2].

Organic Synthesis Process Chemistry Regioselectivity

Suzuki–Miyaura Coupling Utility of 4-Bromooxazoles

4-Bromooxazoles, including the tert-butyl substituted derivative, are established as effective Suzuki–Miyaura coupling partners. In a model reaction with 2,4,5-trifluorophenylboronic acid, a 4-bromooxazole containing a tert-butyl-bearing triazolopyridine moiety underwent coupling in >80% yield within 1 h at 70 °C [1]. This reactivity profile enables rapid diversification of the oxazole scaffold for medicinal chemistry applications, whereas the corresponding 2-bromo isomer exhibits distinct coupling behavior and often requires harsher conditions [2].

Cross-Coupling Palladium Catalysis Parallel Synthesis

Steric and Metabolic Stability Advantage of C-5 tert-Butyl Group

The C-5 tert-butyl group in 4-Bromo-5-tert-butyl-1,3-oxazole provides significant steric bulk that can shield metabolically labile sites or direct protein–ligand interactions. In contrast, the 5-methyl analog (4-Bromo-5-methyl-1,3-oxazole) offers minimal steric protection . In oxazole-containing drug candidates, the tert-butyl moiety has been shown to increase metabolic stability by reducing cytochrome P450-mediated oxidation of adjacent positions [1]. While direct comparative microsomal stability data for this specific building block are not available, the general SAR for tert-butyl vs. methyl substituents in heteroaromatic systems predicts a longer half-life in hepatic microsomes [2].

Medicinal Chemistry Metabolic Stability Structure–Activity Relationship

Optimal Applications for 4-Bromo-5-tert-butyl-1,3-oxazole Based on Differentiated Properties


Medicinal Chemistry: Synthesis of Lipophilic, Metabolically Stable Kinase Inhibitors

The combination of a bromine handle for cross-coupling and a tert-butyl group for lipophilicity and metabolic shielding makes this building block ideal for constructing ATP-competitive kinase inhibitors. The 4-bromo substituent enables efficient Suzuki–Miyaura installation of aryl/heteroaryl rings, while the C-5 tert-butyl group contributes to optimized cLogP and predicted microsomal stability [1].

Parallel Synthesis of Diverse Oxazole-Based Libraries

The robust Suzuki coupling performance of 4-bromooxazoles (>80% yield in model reactions) facilitates the rapid generation of compound libraries for high-throughput screening [1]. The tert-butyl group introduces a consistent steric and electronic signature that can be exploited to probe structure–activity relationships across a series.

Process Development: Regioselective C-4 Functionalization

The established regioselective bromination protocol (C-4/C-2 ratio ~5:1) provides a reliable, scalable route to the 4-bromo-5-tert-butyl isomer [1]. This minimizes the need for chromatographic separation of regioisomers, reducing cost and waste in multikilogram manufacturing campaigns.

Chemical Biology: Target Engagement Probes

The enhanced lipophilicity (cLogP 2.73) of the tert-butyl derivative improves cellular permeability, making it a suitable scaffold for designing cell-active probes or PROTACs that require efficient membrane crossing [1].

Quote Request

Request a Quote for 4-Bromo-5-tert-butyl-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.